N-Ethyl-5-nitroquinolin-6-amine is a chemical compound characterized by its unique quinoline ring structure, which consists of a fused benzene and pyridine ring. The compound features a nitro group at the 5-position and an ethylamino group at the 6-position, contributing to its distinctive chemical properties and potential biological activities. The molecular formula of N-Ethyl-5-nitroquinolin-6-amine is CHNO, with a molecular weight of approximately 217.22 g/mol. This compound is classified under nitroquinolines, which are known for their diverse applications in medicinal chemistry and organic synthesis .
The synthesis of N-Ethyl-5-nitroquinolin-6-amine can be achieved through various methods, primarily focusing on the functionalization of nitroquinoline derivatives. One common approach involves the reaction of 5-nitroquinoline with ethylamine under specific conditions that promote nucleophilic substitution.
The optimization of reaction conditions, including temperature, solvent choice, and catalyst selection, plays a crucial role in achieving high yields and purity of N-Ethyl-5-nitroquinolin-6-amine. For instance, using anhydrous conditions may significantly improve the efficiency of nucleophilic substitutions .
The molecular structure of N-Ethyl-5-nitroquinolin-6-amine can be described as follows:
The structural formula can be represented as:
Spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide insights into the molecular interactions and confirm the presence of functional groups within the compound.
N-Ethyl-5-nitroquinolin-6-amine participates in various chemical reactions due to its reactive functional groups:
The reactivity of N-Ethyl-5-nitroquinolin-6-amine can be influenced by factors such as solvent polarity, temperature, and the presence of catalytic systems that facilitate or hinder specific pathways.
The mechanism of action for N-Ethyl-5-nitroquinolin-6-amine primarily revolves around its interactions with biological targets:
Studies have shown that quinoline derivatives can induce apoptosis in cancer cells through mechanisms involving DNA damage and oxidative stress .
N-Ethyl-5-nitroquinolin-6-amine exhibits several notable physical and chemical properties:
Quantitative data on melting point, boiling point, and solubility profiles are essential for practical applications in laboratory settings.
N-Ethyl-5-nitroquinolin-6-amine has several scientific uses:
The electron-deficient nature of the quinoline ring, particularly at positions adjacent to the nitrogen atom, facilitates nucleophilic aromatic substitution (SNAr) reactions. This characteristic is exploited in the synthesis of N-Ethyl-5-nitroquinolin-6-amine, where the 5-nitro group ortho to the halogen (typically chloro or fluoro) at C6 activates the ring toward amination. Ethylamine serves as the nucleophile, displacing the halogen under mild conditions (60–80°C) to form the C6-N bond. The strong electron-withdrawing effect of the nitro group reduces the energy barrier for the Meisenheimer complex formation, enabling efficient amination without requiring transition metal catalysts [2] [5].
Table 1: SNAr Conditions for 6-Ethylamino-5-nitroquinoline Synthesis
| Solvent System | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Key Advantage |
|---|---|---|---|---|
| Ethanol/Water | 80 | 6 | 85 | Ambient pressure |
| DMSO | 60 | 4 | 92 | Faster kinetics |
| Toluene | 110 | 12 | 78 | Anhydrous conditions |
| Neat Ethylamine | 100 | 8 | 88 | No solvent footprint |
Recent advances employ nanocatalysts to enhance efficiency. Iron oxide nanoparticles (Fe₃O₄@SiO₂/isoniazid/Cu(II)) enable Friedländer-type condensations between 2-aminoaryl ketones and carbonyl compounds, achieving quinoline core formation at 60°C in ethanol with yields up to 96%. These systems provide high surface area and coordination sites, facilitating both ring closure and subsequent functionalization [5]. Microwave irradiation further optimizes SNAr, reducing reaction times to ≤30 minutes while maintaining yields >90% [2].
Palladium catalysis enables precise functionalization of pre-assembled quinoline cores. The halogen at C6 of 6-halo-5-nitroquinoline undergoes Suzuki coupling with arylboronic acids to introduce aryl groups at C6, while Stille reactions with tributyl(vinyl)tin install alkenyl moieties. These transformations use Pd(0) sources (e.g., Pd(PPh₃)₄, 2–5 mol%) and tolerate diverse functional groups (–CN, –COOR) due to mild conditions (60–90°C, 12–24 h) [8] [5].
Key Mechanistic Insights:
Sonogashira coupling with terminal alkynes introduces alkynyl groups at C6 using Pd/Cu co-catalysis. For example, 6-bromo-5-nitroquinoline couples with trimethylsilylacetylene (followed by desilylation) to yield 6-ethynyl derivatives. Ligand design critically influences efficacy: Bulky phosphines (XPhos) prevent Pd aggregation, while electron-rich ligands (PtBu₃) accelerate reductive elimination [8].
Nanocatalysts like Pd/CeO₂ enhance sustainability, enabling recyclability (≥5 cycles) and reducing metal leaching to <0.5 ppm. Single-atom Pd catalysts on N-doped carbon achieve turnover frequencies (TOF) >1,500 h⁻¹ for quinoline arylations, surpassing homogeneous counterparts [5].
The N-ethyl moiety in N-Ethyl-5-nitroquinolin-6-amine is installed via two primary routes:
Direct Alkylation:5-Nitroquinolin-6-amine reacts with iodoethane or ethyl tosylate in the presence of base (K₂CO₃ or Cs₂CO₃) in polar aprotic solvents (DMF, acetonitrile). Phase-transfer catalysts (Aliquat 336) improve efficiency, yielding >80% product at 50°C within 6 hours. Over-alkylation is minimized using a 1.2:1 ratio of alkylating agent to amine [7] [8].
Reductive Amination:Condensation of 5-nitroquinoline-6-one with ethylamine using NaBH₃CN or NaBH(OAc)₃ as reducing agents affords the target compound. This method avoids halogenated intermediates and proceeds at room temperature in methanol/acetic acid (pH 5–6). Computational studies confirm iminium ion formation as the rate-limiting step, with the nitro group lowering the LUMO energy by 1.8 eV, accelerating reduction [8].
Table 2: Comparison of N-Ethylation Methods
| Method | Reagent | Conditions | Yield (%) | Byproduct Formation |
|---|---|---|---|---|
| Direct Alkylation | iodoethane/K₂CO₃ | DMF, 50°C, 6 h | 82 | Dialkylated amine (<5%) |
| Reductive Amination | Ethylamine/NaBH₃CN | MeOH/AcOH, rt, 12 h | 91 | Alcohol (<2%) |
| Borrowing Hydrogen | Ethanol/Pd/C | 120°C, 24 h | 75 | Aldehyde (<10%) |
Borrowing hydrogen methodology offers an atom-economical alternative: Ethanol dehydrogenates to acetaldehyde over Pd/C (120°C), which condenses with 5-nitroquinolin-6-amine. In situ reduction of the imine yields the N-ethyl product. Though advantageous for using ethanol as both solvent and alkyl source, extended reaction times (24 h) and moderate yields (75%) limit utility [7].
Regioselective nitration at C5 is pivotal for directing subsequent amination. Unsubstituted quinoline undergoes electrophilic nitration predominantly at C5/C8 positions (≈60:40 ratio) due to protonation of the ring nitrogen under strong acid conditions, which deactivates C4 and C2. Fuming HNO₃/H₂SO₄ at 0–5°C achieves 75% combined yield but requires chromatographic separation [8] [9].
Strategies for Enhanced C5 Selectivity:
Density functional theory (DFT) calculations rationalize selectivity: The C5 position exhibits the highest nucleophilic Fukui index (f⁻ = 0.085) in N-acetylquinolinium intermediates due to reduced positive charge localization. Recent methods utilize TiO₂-supported bismuth nitrate (BiONO₃/TiO₂) as a solid nitrating agent, achieving 92% C5-selectivity in solvent-free conditions at 70°C. This approach minimizes waste and avoids strong acids [9].
Post-functionalization: The 5-nitro group facilitates nucleophilic displacements (e.g., with ethylamine) and can be reduced to amino (–NH₂) for further derivatization, highlighting its versatility as a synthetic handle [5].
Table 3: Compound Identifiers for N-Ethyl-5-nitroquinolin-6-amine
| Identifier Type | Value | Source |
|---|---|---|
| CAS Number | 99601-37-3 | [1] [3] [10] |
| IUPAC Name | N-Ethyl-5-nitroquinolin-6-amine | [3] [9] |
| Molecular Formula | C₁₁H₁₁N₃O₂ | [1] [4] |
| Molecular Weight | 217.22 g/mol | [1] [9] |
| Synonym(s) | 6-Ethylamino-5-nitroquinoline; N-Ethyl-5-nitroquinolin-6-amine | [3] [4] [10] |
| Canonical SMILES | CCNC1=CC=C2C(=C1N+[O-])C=CC=N2 | [4] [9] |
| InChI Key | LEXGYCIINZOOEH-UHFFFAOYSA-N | [9] |
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: